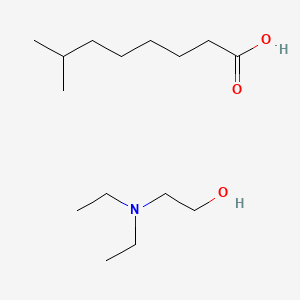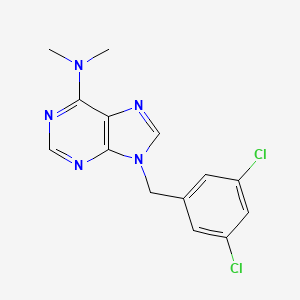
Einecs 287-148-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] involves the esterification of hexanol with phosphoric acid, followed by the reaction with 2,2’-iminobis[ethanol]. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
Phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphoric acid esters.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used as a surfactant and emulsifier in industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, including the PI3K-Akt pathway, FoxO pathway, and MAPK pathway. These interactions result in changes in cellular functions, such as apoptosis, cell proliferation, and inflammation .
Comparación Con Compuestos Similares
Phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] can be compared with similar compounds like benzalkonium chloride and other quaternary ammonium compounds. While benzalkonium chloride is primarily used as a disinfectant and preservative, phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] has broader applications in chemistry, biology, and industry. The unique ester and amine functionalities in Einecs 287-148-1 provide distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
85409-77-4 |
|---|---|
Fórmula molecular |
C10H26NO6P |
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
hexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H15O4P.C4H11NO2/c1-2-3-4-5-6-10-11(7,8)9;6-3-1-5-2-4-7/h2-6H2,1H3,(H2,7,8,9);5-7H,1-4H2 |
Clave InChI |
OIOCSSNGGMUKSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















